3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid
Overview
Description
3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in medicinal chemistry due to its promising biological properties. This compound is part of the benzothiophene family, which is known for its diverse applications in drug discovery and organic semiconductors .
Mechanism of Action
Target of Action
The 1-benzothiophene scaffold, which is a key structural component of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid, forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions . Sulfides, thiols, and thiourea are employed as S-nucleophiles . The proposed reaction mechanism involves the formation of two anionic intermediates from xanthate .
Biochemical Pathways
Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25225 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzothiophene derivatives have been shown to have antimicrobial, antitumor, antifungal activities, hormonal modulators, and antioxidant properties .
Action Environment
The reaction conditions, such as the presence of a potent non-nucleophilic base and a polar aprotic solvent, can influence the formation of the target product .
Biochemical Analysis
Biochemical Properties
3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinase enzymes, which are critical in regulating cellular processes such as cell division and signal transduction . The interaction between 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzyme activity.
Cellular Effects
The effects of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth . Additionally, 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid can affect metabolic pathways by inhibiting key enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, the binding of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid to kinase enzymes results in the inhibition of their catalytic activity, which in turn affects downstream signaling pathways and cellular responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors such as light and temperature . Long-term studies have shown that prolonged exposure to 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . For instance, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced availability of these essential building blocks for DNA and RNA synthesis. Additionally, 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid can affect metabolic flux by altering the activity of key regulatory enzymes.
Transport and Distribution
The transport and distribution of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-amino-5-nitrobenzo[b]thiophene-2-carboxylic acid involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
The use of microwave irradiation improves reaction efficiency and reduces reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-amino-5-aminobenzo[b]thiophene-2-carboxylic acid .
Scientific Research Applications
3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzo[b]thiophene-2-carboxylic acid: Lacks the nitro group, which can affect its reactivity and biological activity.
5-Nitrobenzo[b]thiophene-2-carboxylic acid: Lacks the amino group, which can influence its chemical properties and applications.
Uniqueness
3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both amino and nitro groups, which provide a balance of reactivity and stability. This dual functionality makes it a versatile compound for various applications in drug discovery and material science .
Properties
IUPAC Name |
3-amino-5-nitro-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c10-7-5-3-4(11(14)15)1-2-6(5)16-8(7)9(12)13/h1-3H,10H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMOMCUWXSJXJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(S2)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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